2-(4-Methylphenyl)quinoline-4-carboxylic acid

概要

説明

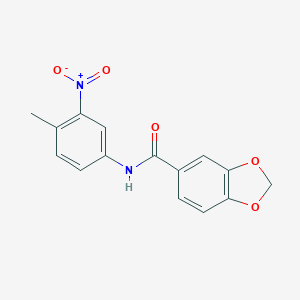

“2-(4-Methylphenyl)quinoline-4-carboxylic acid” is a chemical compound with the CAS Number: 20389-05-3. It has a molecular weight of 263.3 and its IUPAC name is 2-(4-methylphenyl)-4-quinolinecarboxylic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C17H13NO2/c1-11-6-8-12(9-7-11)16-10-14(17(19)20)13-4-2-3-5-15(13)18-16/h2-10H,1H3,(H,19,20) . The dihedral angle between the plane of the carboxy group and the quinoline mean plane is 45.05°, and that between the toluene ring mean plane and the quinoline mean plane is 25.29° .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its melting point is reported to be between 204-206°C .科学的研究の応用

Antimalarial Activity

Quinolines have been used extensively as lead structures in the synthesis of antimalarial drugs such as chloroquine, pyrimethamine, and mefloquine due to their effectiveness against malaria parasites .

Antimicrobial Properties

These compounds exhibit a broad spectrum of antimicrobial properties, making them valuable in the development of new antibiotics and antifungal agents .

Anti-inflammatory Uses

Due to their anti-inflammatory properties, quinoline carboxylic acids are researched for potential use in treating conditions like asthma and other inflammatory diseases .

Antitumor Applications

Some quinolines show promise in cancer therapy as they possess antitumor properties, which are being explored for developing new cancer treatments .

Bioorganic and Bioorganometallic Chemistry

Quinolines are employed in studying bioorganic and bioorganometallic processes, which are crucial for understanding biological systems and designing metal-based drugs .

Synthesis of Ligands

They are used in the synthesis of chiral ligands for catalysis, such as those used in asymmetric transfer hydrogenation of ketones .

Safety and Hazards

将来の方向性

作用機序

Target of Action

Quinoline-4-carboxylic acid derivatives have been synthesized and evaluated as potent inhibitors of alkaline phosphatases .

Mode of Action

It is known that quinoline derivatives interact with their targets, potentially leading to inhibition of the target enzymes .

Biochemical Pathways

Given its potential role as an inhibitor of alkaline phosphatases, it may impact pathways regulated by these enzymes .

Pharmacokinetics

The lipophilicity of similar compounds has been shown to influence their activity , which may suggest an impact on bioavailability.

Result of Action

The inhibition of alkaline phosphatases could potentially lead to changes in phosphate metabolism and related cellular processes .

特性

IUPAC Name |

2-(4-methylphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO2/c1-11-6-8-12(9-7-11)16-10-14(17(19)20)13-4-2-3-5-15(13)18-16/h2-10H,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKOMAFAOCHXEQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20389-05-3 | |

| Record name | 2-(4-Methylphenyl)-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20389-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: What is the molecular formula and structure of 2-(4-Methylphenyl)quinoline-4-carboxylic acid?

A1: While the abstract does not explicitly state the molecular weight, it provides the molecular formula of the compound, which is C17H13NO2 []. Based on this formula, the molecular weight can be calculated as 263.28 g/mol. The structure, as inferred from the name and confirmed by the abstract's description of planes and angles, consists of a quinoline ring system with a carboxylic acid group at the 4-position and a 4-methylphenyl group substituted at the 2-position.

Q2: What types of intermolecular interactions are present in the crystal structure of 2-(4-Methylphenyl)quinoline-4-carboxylic acid?

A2: The abstract mentions that molecules of 2-(4-Methylphenyl)quinoline-4-carboxylic acid interact in the crystal structure through hydrogen bonding and C–H⋯O interactions []. Specifically, O—H⋯.N hydrogen bonds link molecules into chains along the b-axis, and these chains are further connected by C—H⋯O interactions to form two-dimensional networks parallel to the ab plane.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Tert-butyl-2-[(2-phenoxybutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B447983.png)

![3-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-nitrobenzamide](/img/structure/B447986.png)

![6-(5-{2-Nitrophenyl}-2-furyl)-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B447987.png)

![Methyl 3-[(1,3-benzodioxol-5-ylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B447990.png)

![Biphenyl-4,4'-diylbis{[3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]methanone}](/img/structure/B447993.png)

![2-[(1-Adamantylcarbonyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B447994.png)

![Propyl 2-{[(2-chloro-3-pyridinyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B448001.png)